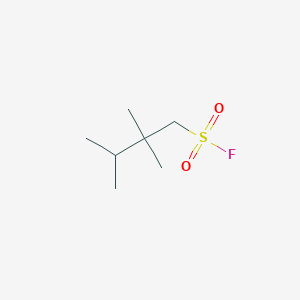
2,2,3-Trimethylbutane-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3-Trimethylbutane-1-sulfonyl fluoride is an organosulfur compound characterized by the presence of a sulfonyl fluoride group attached to a highly branched alkane
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-trimethylbutane-1-sulfonyl fluoride typically involves the fluorosulfonylation of the corresponding sulfonyl chloride. The reaction is carried out under mild conditions using reagents such as potassium fluoride or cesium fluoride in the presence of a phase transfer catalyst like 18-crown-6 ether . Another method involves the direct fluorination of sulfonic acids using sulfuryl fluoride gas (SO2F2) or other fluorosulfonylating agents .
Industrial Production Methods: Industrial production of sulfonyl fluorides, including this compound, often employs electrochemical fluorination techniques. This method involves the electrochemical fluorination of sulfolane or related sulfonic acid derivatives, resulting in high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,3-Trimethylbutane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, phenoxides, and enolates, forming sulfonamides, aryl sulfonates, and alkenyl sulfonates.
Hydrolysis: Under basic conditions, the compound can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions:
Major Products:
Sulfonamides: Formed from the reaction with amines.
Aryl Sulfonates: Formed from the reaction with phenoxides.
Alkenyl Sulfonates: Formed from the reaction with enolates.
Wissenschaftliche Forschungsanwendungen
2,2,3-Trimethylbutane-1-sulfonyl fluoride has found applications in various scientific research fields:
Organic Synthesis: Used as a building block for the synthesis of complex molecules through sulfur (VI) fluoride exchange (SuFEx) click chemistry.
Chemical Biology: Employed as a reactive probe for the selective modification of proteins and enzymes, aiding in the study of protein function and interactions.
Materials Science: Utilized in the development of functional polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2,3-trimethylbutane-1-sulfonyl fluoride involves the formation of a covalent bond with nucleophilic residues in proteins, such as serine, threonine, lysine, and cysteine . This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery .
Vergleich Mit ähnlichen Verbindungen
Nonafluorobutanesulfonyl Fluoride: A perfluorinated analog with similar reactivity but higher stability and lower cost.
4-(2-Aminoethyl)benzenesulfonyl Fluoride: A sulfonyl fluoride used as a serine protease inhibitor with applications in biochemistry.
Uniqueness: 2,2,3-Trimethylbutane-1-sulfonyl fluoride is unique due to its highly branched alkane structure, which imparts distinct steric and electronic properties. This makes it particularly useful in selective reactions and as a probe in chemical biology .
Eigenschaften
Molekularformel |
C7H15FO2S |
|---|---|
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
2,2,3-trimethylbutane-1-sulfonyl fluoride |
InChI |
InChI=1S/C7H15FO2S/c1-6(2)7(3,4)5-11(8,9)10/h6H,5H2,1-4H3 |
InChI-Schlüssel |
GEDLQVYTRYITHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)(C)CS(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



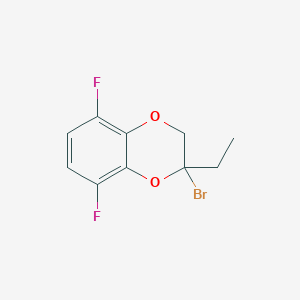
![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-carboximidamide](/img/structure/B13203686.png)
![Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13203692.png)
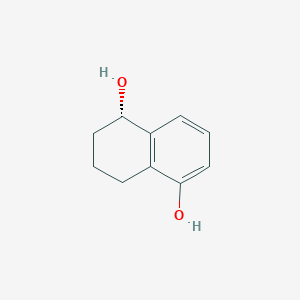
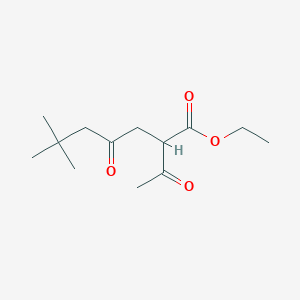
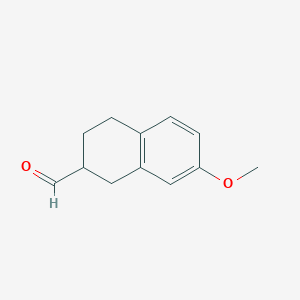
![N-[1-(4-Ethylphenyl)ethyl]cyclopropanamine](/img/structure/B13203705.png)
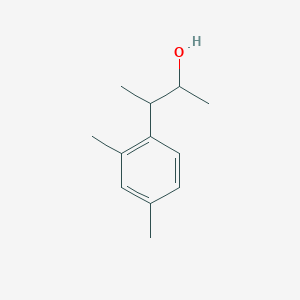
![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13203727.png)
![6-Methyl-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13203729.png)
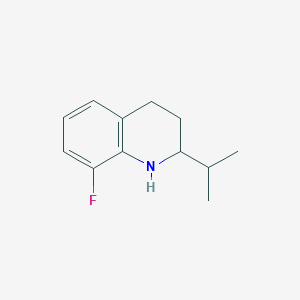
![1-[(2-Methylphenyl)sulfanyl]propan-2-one](/img/structure/B13203736.png)
![3-[(2-Methylphenyl)sulfanyl]butan-2-one](/img/structure/B13203739.png)
